molecular formula C16H26N2O5S B194054 西拉司他汀 CAS No. 82009-34-5

西拉司他汀

货号: B194054
CAS 编号: 82009-34-5
分子量: 358.5 g/mol
InChI 键: DHSUYTOATWAVLW-RXOUDOFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cilastatin is a renal dehydropeptidase inhibitor used to prevent degradation of imipenem . It is used in combination with imipenem to treat a variety of infections . Cilastatin itself does not have antibiotic activity, but it has been proven to be active against a zinc-dependent beta-lactamase that usually confers antibiotic resistance to certain bacteria .


Synthesis Analysis

The esterase RhEst1 from Rhodococcus sp. ECU1013 has been reported for the enantioselective hydrolysis of ethyl (S)- (+)-2,2-dimethylcyclopropane carboxylate, producing the building block of cilastatin . In this work, error-prone PCR and site-directed saturation mutagenesis were applied to RhEst1 for activity improvement .


Molecular Structure Analysis

Cilastatin has a molecular formula of C16H26N2O5S and a molar mass of 358.45 g·mol−1 .


Chemical Reactions Analysis

Cilastatin inhibits the human enzyme dehydropeptidase . Dehydropeptidase is an enzyme found in the kidney and is responsible for degrading the antibiotic imipenem . Cilastatin can therefore be combined intravenously with imipenem in order to protect it from degradation, prolonging its antibacterial effect .


Physical and Chemical Properties Analysis

Cilastatin has a molecular formula of C16H26N2O5S and a molar mass of 358.45 g·mol−1 .

科学研究应用

1. 青光眼管理中的抗炎和神经保护治疗 西拉司他汀已被研究作为治疗青光眼的一种潜在抗炎和神经保护治疗方法 . 在基于单侧激光诱导的眼压升高 (OHT) 的实验小鼠模型中,每天给予西拉司他汀。 该研究旨在评估西拉司他汀的保护作用,西拉司他汀通常用于治疗与炎症相关的肾病 .

在眼压升高中的作用

在上面提到的同一研究中,西拉司他汀被用于基于单侧激光诱导的眼压升高 (OHT) 的实验小鼠模型。 研究发现,西拉司他汀不影响眼内压值 .

肾脏保护脂质衍生物

西拉司他汀已被用于创建肾脏保护脂质衍生物 . 这些衍生物已被用作合成用于药物递送的介孔二氧化硅纳米粒子的结构导向剂 .

药物递送系统

西拉司他汀的脂质衍生物已被用于制备介孔二氧化硅纳米粒子,这些纳米粒子是可控药物递送系统中很有前景的载体 . 这些系统可以选择性地以受控和持续的方式转运、保护和释放药物 .

5. 减少与癌症化疗相关的肾脏毒性 该方法强调减少与癌症化疗相关的肾脏毒性 . 这是西拉司他汀的独特应用,因为大多数纳米技术策略都侧重于对抗不同的疾病 .

持续和可控释放

对这些材料进行的释放实验表明,药物在几天内缓慢持续释放 <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-1

作用机制

Target of Action

Cilastatin primarily targets the human enzyme dehydropeptidase-I . This enzyme, found in the brush border of the renal tubule, is responsible for the metabolism of thienamycin beta-lactam antibiotics, such as imipenem .

Mode of Action

Cilastatin acts as an inhibitor of renal dehydropeptidase-I . It prevents the degradation of imipenem by blocking its metabolism . This inhibition allows imipenem, a potent antibiotic, to maintain its antibacterial activity .

Biochemical Pathways

The primary biochemical pathway affected by cilastatin involves the metabolism of thienamycin beta-lactam antibiotics . By inhibiting dehydropeptidase-I, cilastatin prevents the hydrolysis of imipenem, thereby preserving its antibacterial effect .

Pharmacokinetics

The pharmacokinetics of cilastatin are closely tied to its role in preserving the antibacterial activity of imipenem . As a renal dehydropeptidase-I inhibitor, cilastatin ensures that imipenem levels remain high in the urine, enhancing its bioavailability . The central compartment volumes of distribution for cilastatin are 0.14 liter/kg, and the elimination half-life is 0.84 h .

Result of Action

The primary result of cilastatin’s action is the prolonged antibacterial effect of imipenem . By inhibiting the metabolism of imipenem, cilastatin allows this antibiotic to maintain its activity against a broad range of gram-positive and gram-negative bacteria .

Action Environment

The action of cilastatin is particularly relevant in the renal environment, where dehydropeptidase-I is located . The efficacy and stability of cilastatin’s action may be influenced by factors such as renal function and the presence of other medications.

安全和危害

Cilastatin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes . Contact with dust can cause mechanical irritation or drying of the skin .

未来方向

Cilastatin is indicated, in combination with imipenem with or without relebactam, for the treatment of bacterial infections including respiratory, skin, bone, gynecologic, urinary tract, and intra-abdominal as well as septicemia and endocarditis . There are ongoing studies on the nephroprotective effects of cilastatin among people susceptible to acute kidney injury . Other research is focused on the potential anti-inflammatory and neuroprotective effects of cilastatin .

生化分析

Biochemical Properties

Cilastatin interacts with the enzyme dehydropeptidase, which is found in the kidney and is responsible for degrading the antibiotic imipenem . By inhibiting dehydropeptidase, Cilastatin protects imipenem from degradation, thereby prolonging its antibacterial effect . This property is due to the physicochemical similarities between membrane dipeptidase (MDP), the compound it is usually set to target, and the bacterial metallo-beta-lactamase carried by the CphA gene .

Cellular Effects

Cilastatin has been shown to have protective effects against various forms of cellular damage. For instance, it has been found to protect cells from gentamicin-induced acute kidney injury . In vitro studies have also shown that Cilastatin can prevent tubular cell death from Tacrolimus treatment .

Molecular Mechanism

The molecular mechanism of Cilastatin involves its interaction with the enzyme dehydropeptidase. Cilastatin inhibits this enzyme, preventing it from degrading imipenem . This allows imipenem to remain active for a longer period, enhancing its antibacterial effect .

Temporal Effects in Laboratory Settings

The effects of Cilastatin have been studied over time in laboratory settings. For example, it has been shown to decrease the pathological changes, renal dysfunction, and elevated renal levels of oxidation products, cytokine production, and apoptosis induced by diclofenac in mice .

Dosage Effects in Animal Models

In animal models, the effects of Cilastatin have been observed to vary with different dosages. For instance, in a study involving rats, Cilastatin was administered daily at a dosage of 300 mg/kg, which was found to be effective in preventing renal damage caused by cisplatin .

Metabolic Pathways

Cilastatin is involved in the metabolic pathway of thienamycin beta-lactam antibiotics, as well as the conversion of leukotriene D4 to leukotriene E4 . It interacts with the enzyme dehydropeptidase, which is responsible for these metabolic processes .

Transport and Distribution

Cilastatin is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit dehydropeptidase and protect imipenem from degradation . It has been shown to decrease the renal distribution of diclofenac, thereby reducing its toxicity .

Subcellular Localization

The subcellular localization of Cilastatin is primarily associated with its role as a dehydropeptidase inhibitor. It is found in the proximal tubule of the kidney, where dehydropeptidase is located . This allows Cilastatin to effectively inhibit the enzyme and protect imipenem from degradation .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cilastatin involves the condensation of a pyridine derivative with a beta-lactam ring. The beta-lactam ring is derived from 7-aminocephalosporanic acid, while the pyridine derivative is synthesized separately and then coupled to the beta-lactam ring. The final step involves the introduction of a carboxylic acid group to the pyridine ring to form the desired compound.", "Starting Materials": [ "7-aminocephalosporanic acid", "2,6-dichloropyridine", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "7-aminocephalosporanic acid is reacted with acetic anhydride and triethylamine to form the corresponding acetylated derivative.", "2,6-dichloropyridine is reacted with sodium hydroxide to form the sodium salt.", "The sodium salt of 2,6-dichloropyridine is then reacted with the acetylated derivative of 7-aminocephalosporanic acid to form the coupled product.", "The coupled product is then treated with hydrochloric acid to remove the acetyl group and form the beta-lactam ring.", "The beta-lactam ring is then treated with a carboxylic acid derivative to introduce the desired carboxylic acid group and form Cilastatin." ] }

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem.

CAS 编号

82009-34-5

分子式

C16H26N2O5S

分子量

358.5 g/mol

IUPAC 名称

(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m0/s1

InChI 键

DHSUYTOATWAVLW-RXOUDOFYSA-N

手性 SMILES

CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)O)C

SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

规范 SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

外观

White to Light-Yellow Solid

熔点

156-158°C (dec.)

82009-34-5
81129-83-1

物理描述

Solid

Pictograms

Irritant

纯度

> 95%

数量

Milligrams-Grams

相关CAS编号

81129-83-1 (mono-hydrochloride salt)

溶解度

1.00e-01 g/L

同义词

Cilastatin
Cilastatin Monosodium Salt
Cilastatin Sodium
MK 0791
MK 791
MK-791
MK0791
MK791
Monosodium Salt, Cilastatin
Salt, Cilastatin Monosodium
Sodium, Cilastatin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilastatin
Reactant of Route 2
Reactant of Route 2
Cilastatin
Reactant of Route 3
Reactant of Route 3
Cilastatin
Reactant of Route 4
Reactant of Route 4
Cilastatin
Reactant of Route 5
Reactant of Route 5
Cilastatin
Reactant of Route 6
Cilastatin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。